molecular formula C11H14O2 B14749854 5-Hydroxy-1-phenyl-1-pentanone

5-Hydroxy-1-phenyl-1-pentanone

Cat. No.: B14749854
M. Wt: 178.23 g/mol
InChI Key: JDXNTJVIHPAPPZ-UHFFFAOYSA-N
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Description

5-Hydroxy-1-phenyl-1-pentanone is an organic compound with the molecular formula C11H14O2. It is a β-hydroxy ketone characterized by a hydroxy group at position 5 and a phenyl group at position 1 on the pentanone chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxy-1-phenyl-1-pentanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride . This reaction produces 1-phenyl-1-pentanone, which can then be hydroxylated to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-phenyl-1-pentanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: 5-oxo-1-phenyl-1-pentanone or 5-carboxy-1-phenyl-1-pentanone.

    Reduction: 5-hydroxy-1-phenylpentanol.

    Substitution: 5-chloro-1-phenyl-1-pentanone or 5-bromo-1-phenyl-1-pentanone.

Scientific Research Applications

5-Hydroxy-1-phenyl-1-pentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hydroxy-1-phenyl-1-pentanone involves its interaction with molecular targets and pathways. It is known to inhibit the enzyme carbonyl reductase, which plays a role in various metabolic processes . Additionally, it forms intramolecular hydrogen bonds with the hydroxyl group, enhancing its inhibitory effects on certain biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1-pentanone: Lacks the hydroxyl group at position 5.

    5-oxo-1-phenyl-1-pentanone: Contains a ketone group instead of a hydroxyl group.

    5-chloro-1-phenyl-1-pentanone: Contains a chlorine atom instead of a hydroxyl group.

Uniqueness

5-Hydroxy-1-phenyl-1-pentanone is unique due to its β-hydroxy ketone structure, which imparts specific chemical reactivity and biological activity. Its ability to form hydrogen bonds and interact with enzymes makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

5-hydroxy-1-phenylpentan-1-one

InChI

InChI=1S/C11H14O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2

InChI Key

JDXNTJVIHPAPPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCO

Origin of Product

United States

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